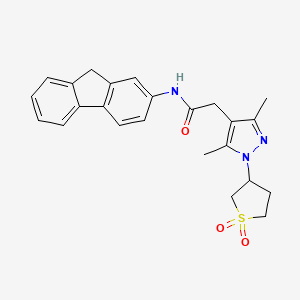![molecular formula C20H20FN3O4S2 B2990242 1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1049948-11-9](/img/structure/B2990242.png)
1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups including a sulfonyl group, a carboxamide group, a pyrrolidine ring, a benzothiazole ring, and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzothiazole ring and a pyrrolidine ring suggests that the compound could have a rigid and planar structure. The fluorophenyl sulfonyl group could introduce electron-withdrawing characteristics, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfonyl group and a carboxamide group could increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Properties of Novel Fluorinated Polyamides
Researchers synthesized novel fluorinated polyamides containing pyridine and sulfone moieties, utilizing a diamine containing pyridine and trifluoromethylphenyl groups. These polyamides exhibited remarkable solubility in organic solvents, high glass transition temperatures, and excellent thermal stability. Their potential applications include high-performance materials for electronics due to their low dielectric constants and high transparency in the ultraviolet-visible spectrum (Liu et al., 2013).
Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives
A study focused on designing and synthesizing a series of pyrazole-sulfonamide derivatives to evaluate their antiproliferative activities against cancer cell lines. This research demonstrates the potential of sulfonamide derivatives in developing new cancer therapies, highlighting their selective effects against specific tumor cells (Mert et al., 2014).
Synthesis of Sulfonated Poly(arylene ether sulfone)s for Fuel Cell Applications
Another study introduced new sulfonated side-chain grafting units for the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials showed high proton conductivity, suggesting their usefulness as polyelectrolyte membrane materials in fuel cell applications, indicating a promising direction for the development of energy-related materials (Kim et al., 2008).
Inhibition of Tumor-Associated Isozyme IX by Sulfanilamide Derivatives
Research into halogenated sulfonamides focused on their ability to inhibit the tumor-associated carbonic anhydrase IX isozyme. This study underscores the potential of these compounds in the development of targeted therapies for cancer, providing insights into the design of more potent and selective inhibitors (Ilies et al., 2003).
Development of Reaction-Based Fluorescent Probes
The creation of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols illustrates the application of sulfonamide derivatives in chemical sensing. This research is vital for environmental and biological sciences, offering a method for detecting toxic compounds with high sensitivity and selectivity (Wang et al., 2012).
将来の方向性
The study of this compound could open up new avenues in various fields such as medicinal chemistry, materials science, and chemical biology. Its synthesis and characterization could provide valuable insights into the properties of similar compounds, potentially leading to the development of new drugs or materials .
作用機序
Target of Action
The primary target of this compound is Aldehyde Dehydrogenase (ALDH3A1) . ALDH3A1 is an enzyme that plays a crucial role in the oxidation of aldehydes. It is involved in the metabolism of a wide variety of endogenous and exogenous aldehydes.
Mode of Action
The compound acts as a selective inhibitor for ALDH3A1 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes. This inhibition can lead to an accumulation of aldehydes in the cell, which can have various effects depending on the specific aldehydes involved.
Biochemical Pathways
The inhibition of ALDH3A1 affects the aldehyde metabolism pathway . This can disrupt the balance of aldehydes and acids in the cell, potentially leading to cellular stress or toxicity. The downstream effects of this disruption can vary widely depending on the specific cellular context.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-12-5-10-16(28-2)17-18(12)29-20(22-17)23-19(25)15-4-3-11-24(15)30(26,27)14-8-6-13(21)7-9-14/h5-10,15H,3-4,11H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDZFZMHKBLEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

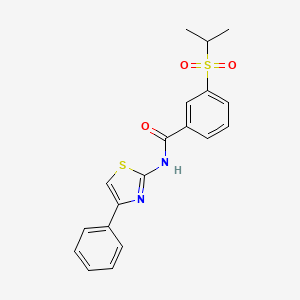

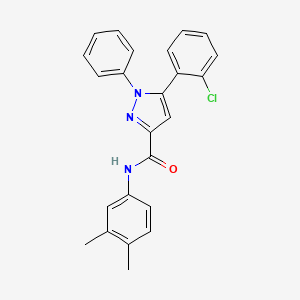
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)
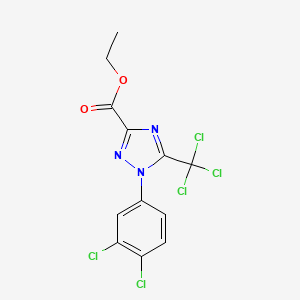
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)
![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)

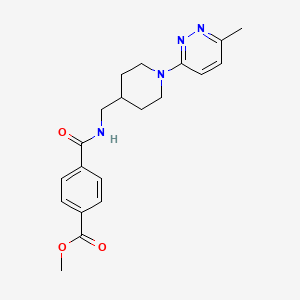
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
